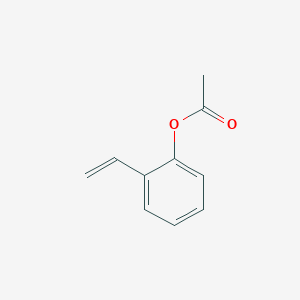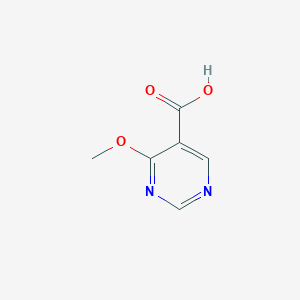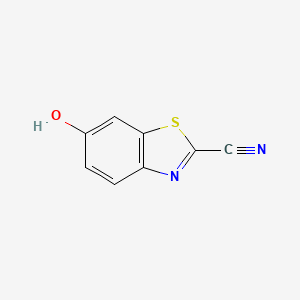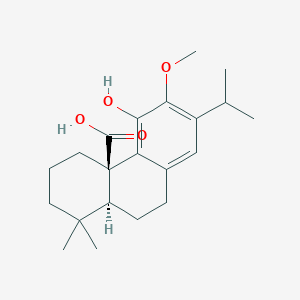
Acetic Acid 2-Vinylphenyl Ester
説明
Acetic Acid 2-Vinylphenyl Ester, also known as 2-Acetoxystyrene or 2-Vinylphenyl Acetate, is a chemical compound with the molecular formula C10H10O2 . It is often used in research and development .
Synthesis Analysis
Esters are commonly synthesized from carboxylic acids by reaction of the acid with an excess of alcohol containing a catalytic amount of a mineral acid . In cases where practical considerations dictate it, the acid can be converted to an acyl halide (usually the chloride) and then condensed with the appropriate alcohol .Molecular Structure Analysis
The molecular structure of Acetic Acid 2-Vinylphenyl Ester is represented by the formula C10H10O2 . The InChI key for this compound is WRPYDXWBHXAKPT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Acetic Acid 2-Vinylphenyl Ester has a molecular weight of 162.19 g/mol . It has a boiling point of 246.752°C at 760 mmHg and a flash point of 94.497°C . The density of this compound is 1.07 g/cc .科学的研究の応用
RAFT Polymerization
2-vinylphenyl acetate is used in reversible addition fragmentation chain transfer (RAFT) polymerization . This process allows for the synthesis of precision polymers with poly(vinyl ester) building blocks . The choice of RAFT agent and reaction conditions can be manipulated to create complex macromolecular architectures .
Solubility Tuning
The solubility of poly(vinyl ester)s can be adjusted by selecting the appropriate ester group . This property is particularly useful in applications that require solubility in supercritical carbon dioxide (scCO2) .
Reactive Stabilizers
Poly(vinyl ester)s, including those derived from 2-vinylphenyl acetate, can act as reactive stabilizers for dispersion polymerization . This process involves the formation of polymer particles in a continuous phase of a different composition .
Macromolecular Surfactants
These polymers can also serve as macromolecular surfactants for CO2 media . This application is particularly relevant in industries that utilize supercritical carbon dioxide .
Biomedical Applications
Poly(vinyl alcohol), which can be produced from poly(vinyl acetate), has controlled characteristics that make it useful in the biomedical field . For example, it can be used in drug delivery systems, tissue engineering, and as a component of hydrogel .
Adhesives
Poly(vinyl acetate) and statistical copolymers of vinyl acetate with higher vinyl alkylates have found application as adhesives for porous substrates such as wood, paper, and cloth .
Emulsion Paints
These polymers are also used in the production of emulsion paints . Their properties can be finely adjusted to meet the specific requirements of different paint formulations .
Construction Materials
Poly(vinyl acetate) and its copolymers are used as powder additives for construction materials . They can improve the properties of these materials, such as their strength and durability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-ethenylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPYDXWBHXAKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436616 | |
| Record name | Acetic Acid 2-Vinylphenyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63600-35-1 | |
| Record name | Acetic Acid 2-Vinylphenyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Vinylphenyl Acetate (stabilized with Phenothiazine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7,14-Diphenylacenaphtho[1,2-k]fluoranthene](/img/structure/B1631446.png)





![5'-Dimethoxytrityl-3'-deoxythymidine 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B1631464.png)



